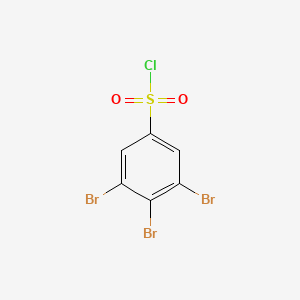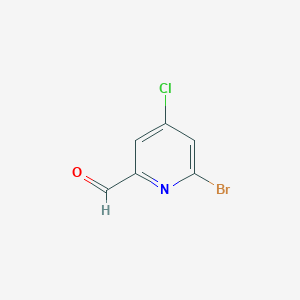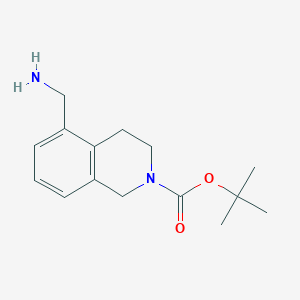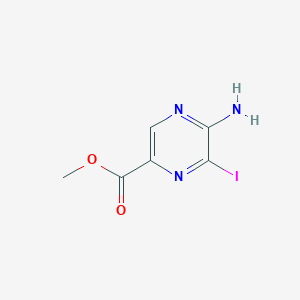
3,4,5-Tribromobenzene-1-sulfonyl chloride
Vue d'ensemble
Description
3,4,5-Tribromobenzene-1-sulfonyl chloride, also known as a brominated aryl sulfonyl chloride, is a chemical compound with the molecular formula C6H2Br3ClO2S . It is a member of the benzene sulfonamide family.
Molecular Structure Analysis
The molecular structure of 3,4,5-Tribromobenzene-1-sulfonyl chloride consists of a benzene ring substituted with three bromine atoms and one sulfonyl chloride group . The molecular weight is 413.31 .Applications De Recherche Scientifique
Synthesis of Alkane- and Arylsulfonyl Chlorides
Sulfonyl chlorides like 3,4,5-tribromobenzene-1-sulfonyl chloride are pivotal in producing a range of chemicals, including detergents, ion-exchange resins, elastomers, pharmaceuticals, and dyes. They are synthesized through various methods, including reactions with sulfuryl halides, oxidative chlorination, and others. This synthesis is notable for its broad functional group tolerance and its role in the generation of several chemical products (Lezina, Rubtsova, & Kuchin, 2011).
Synthesis of 1,2,4-Triazole Derivatives
The compound is used as a precursor in synthesizing biologically active heterocycles like 1,2,4-triazole derivatives. These compounds show promising antibacterial properties and potential as surface-active agents, indicating a significant role in the development of new therapeutic agents (El-Sayed, 2006).
Generation of Trifluoromethyl Thiolsulphonates
3,4,5-Tribromobenzene-1-sulfonyl chloride is involved in the novel synthesis of trifluoromethyl thiolsulphonates. This process is important for its broad functional group tolerance and efficiency in producing various trifluoromethyl thiolsulphonates (Li, Qiu, Wang, & Sheng, 2017).
Anticancer Studies
It is used in the synthesis of new mercurated and tellurated sulpha compounds. These compounds have been tested for cytotoxicity against human cancer cell lines, showing that some of the synthesized compounds are effective, particularly against prostate and bladder cancer cells (Alharis, Al-Asadi, & Hassan, 2021).
Catalytic Decarboxylative Radical Sulfonylation
The compound is used in the synthesis of sulfones, which are key structural motifs in pharmaceuticals and agrochemicals. This synthesis process involves radical C(sp3)-sulfonylation, a critical method for creating complex natural products and bioactive pharmaceuticals, and improving the synthesis of certain drugs (He, Chen, Zhang, Li, Chen, Xiao, Liu, & Li, 2020).
Synthesis of β3 Adrenergic Receptor Agonist
It is also a key intermediate in synthesizing a β3 adrenergic receptor agonist. The synthesis involves assembling the triaryl segment of this sulfonyl chloride, which is crucial in pharmaceutical development (Ikemoto, Liu, Brands, Mcnamara, & Reider, 2003).
Propriétés
IUPAC Name |
3,4,5-tribromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3ClO2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHCMIBKUDFFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Tribromobenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine](/img/structure/B1449880.png)
![Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate](/img/structure/B1449882.png)







![(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1449891.png)
![6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B1449892.png)
![4-Chloro[1,3]thiazolo[5,4-C]pyridine](/img/structure/B1449899.png)
